Cdk4 Inhibitor

Catalog No.
S782740
CAS No.
546102-60-7
M.F
C20H10BrN3O2
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk4 Inhibitor

CAS Number

546102-60-7

Product Name

Cdk4 Inhibitor

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Molecular Formula

C20H10BrN3O2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Synonyms

2-Bromo-12,13-dihydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione;

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Cdk4 inhibitors are small molecules designed to selectively inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, Cdk4 inhibitors prevent the phosphorylation of retinoblastoma protein, a critical tumor suppressor that regulates cell cycle progression. The primary Cdk4 inhibitors currently in clinical use include palbociclib, ribociclib, and abemaciclib, which have shown efficacy in treating hormone receptor-positive breast cancer .

Cdk4 inhibitors act by binding to the ATP-binding pocket of CDK4, a protein kinase essential for cell cycle progression [1]. This binding prevents CDK4 from binding to its natural substrate, cyclin D, which is required for its activity. As a result, CDK4 cannot phosphorylate downstream targets needed for cell cycle progression, leading to cell cycle arrest and ultimately inhibiting cancer cell growth [2].

Cdk4 inhibitors are generally well-tolerated, but they can cause side effects such as fatigue, diarrhea, and low blood cell counts [1]. These drugs can also interact with other medications, so it's crucial for patients to disclose all medications they are taking to their doctor.

Data on specific toxicities and safety profiles can be found in the prescribing information for each FDA-approved Cdk4 inhibitor.

Here are some examples of Cdk4 inhibitors and their prescribing information:

  • Ibrance (palbociclib):
  • Kisqali (ribociclib):
  • Verzenio (abemaciclib):

Cdk4 Inhibitors in Cancer Treatment

The most established application of Cdk4 inhibitors is in the treatment of hormone receptor-positive (HR+) breast cancer, specifically for HER2-negative subtypes. Clinical trials have shown that Cdk4 inhibitors, when combined with endocrine therapy (e.g., aromatase inhibitors or fulvestrant), significantly improve progression-free survival and overall survival compared to endocrine therapy alone [, ]. Here, Cdk4 inhibitors work by targeting a key pathway involved in the growth of HR+ breast cancer cells.

Cdk4 Inhibitors Beyond Breast Cancer

While most extensively studied in breast cancer, Cdk4 inhibitors are being explored in other cancer types as well. Preclinical and early-stage clinical studies suggest potential benefits in cancers like:

  • Non-small cell lung cancer (NSCLC) []
  • Melanoma []
  • Pancreatic cancer []
  • Prostate cancer []

Cdk4 inhibitors primarily function through competitive inhibition of ATP binding at the active site of Cdk4 and Cdk6. This inhibition prevents the phosphorylation of target substrates such as retinoblastoma protein. The general reaction can be summarized as follows:

Cdk4+ATPCdk4 ATP complexInhibition\text{Cdk4}+\text{ATP}\rightleftharpoons \text{Cdk4 ATP complex}\rightarrow \text{Inhibition}

The presence of Cdk4 inhibitors disrupts this equilibrium by binding more effectively than ATP, thereby reducing the kinase activity and subsequent phosphorylation events that lead to cell cycle progression .

The biological activity of Cdk4 inhibitors includes:

  • Cell Cycle Arrest: Inhibition of Cdk4/Cdk6 leads to G1 phase arrest, preventing cells from entering S phase.
  • Induction of Apoptosis: Some studies indicate that these inhibitors can trigger apoptotic pathways in cancer cells by increasing pro-apoptotic factors like Bax and decreasing anti-apoptotic factors like Bcl-2 .
  • Synergistic Effects: When used in combination with other therapies (e.g., endocrine therapy), Cdk4 inhibitors can enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth .

The synthesis of Cdk4 inhibitors typically involves several steps:

  • Design and Screening: Initial compounds are designed using structure-activity relationship studies and screened for their inhibitory effects on Cdk4/Cdk6.
  • Chemical Synthesis: Common synthetic methods include:
    • Condensation Reactions: To form key structural motifs.
    • Cyclization Reactions: To create cyclic structures that enhance potency.
    • Modification of Functional Groups: To optimize binding affinity and selectivity .

For example, palbociclib is synthesized through a series of

Cdk4 inhibitors are primarily used in oncology, particularly for:

  • Breast Cancer Treatment: Approved for use in hormone receptor-positive breast cancer as part of combination therapy with aromatase inhibitors or selective estrogen receptor modulators .
  • Clinical Trials: Ongoing research is exploring their efficacy in other cancers such as lung cancer and endometrial cancer .

Interaction studies focus on understanding how Cdk4 inhibitors interact with their targets and other cellular components:

  • Binding Affinity Studies: Techniques like surface plasmon resonance or isothermal titration calorimetry are used to measure how well these compounds bind to Cdk4/Cdk6.
  • Molecular Docking Studies: Computational approaches help predict how these inhibitors fit into the active site of the kinase enzymes, providing insights into their mechanism of action .

Several compounds share similarities with Cdk4 inhibitors but differ in structure or mechanism. Below is a comparison highlighting their uniqueness:

CompoundMechanismSelectivityClinical Status
PalbociclibCompetitive inhibitionHigh for Cdk4/Cdk6Approved for breast cancer
RibociclibCompetitive inhibitionHigh for Cdk4/Cdk6Approved for breast cancer
AbemaciclibCompetitive inhibitionHigher affinity for Cdk4Approved for breast cancer
DinaciclibBroad-spectrum inhibitionLess selectiveClinical trials
TazemetostatEZH2 inhibitorSpecific to EZH2Approved for certain cancers

Cdk4 inhibitors like palbociclib, ribociclib, and abemaciclib are unique due to their selectivity towards cyclin-dependent kinases 4 and 6 compared to other kinase inhibitors which may have broader targets or different mechanisms .

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

402.99564 g/mol

Monoisotopic Mass

402.99564 g/mol

Heavy Atom Count

26

Appearance

Assay:≥90%A crystalline solid

UNII

XZ73ATU8W7

Wikipedia

Cdk4 inhibitor

Dates

Modify: 2023-08-15

Explore Compound Types